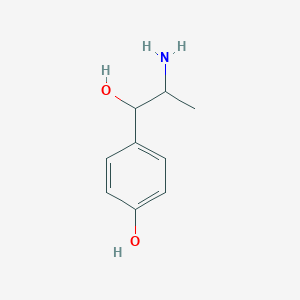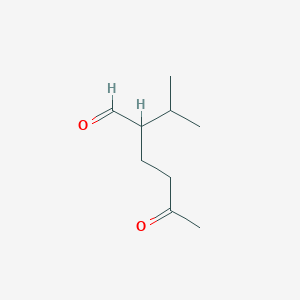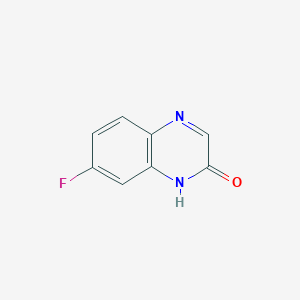
7-fluoroquinoxalin-2(1H)-one
Vue d'ensemble
Description
7-Fluoroquinoxalin-2(1H)-one, or 7FQX-1, is a fluoroquinoline compound that has recently been studied for its potential applications in the field of science. 7FQX-1 belongs to the class of heterocyclic compounds, which are organic compounds that contain a ring of atoms with at least two different elements. 7FQX-1 is a derivative of the quinoline nucleus and has a fluorine atom attached to the 7th position of the quinoxaline ring. It is a highly reactive compound and has been studied for its potential applications in the synthesis of various molecules and for its use in biomedical research.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- 7-fluoroquinoxalin-2(1H)-one, a polyfunctionalized compound, can be selectively modified to create over 30 unique quinoxaline derivatives with a distinct substitution pattern, demonstrating its potential in synthetic organic chemistry (Maichrowski et al., 2013).
Antitumor Activity
- Derivatives of this compound have shown significant antitumor activities. For instance, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibited remarkable antiproliferative activity in human tumor cell lines and demonstrated potential as a tumor-vascular disrupting agent (Cui et al., 2017).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
- Fluorinated heterocycles, including derivatives of this compound, play a significant role in pharmaceutical and agrochemical industries. Their synthesis involves rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate, highlighting the versatility of this compound in chemical synthesis (Wu et al., 2017).
Photophysical and Electrochemical Studies
- Novel derivatives of this compound, such as pyrazol-4-yl-2,3-dihydroquinazolin-4(1H)-ones, have been synthesized and characterized, showing promising photophysical and electrochemical properties, indicating potential applications in various fields like bio-imaging and material science (Kamble et al., 2017).
Antidepressant-like Effects
- Certain derivatives of this compound have exhibited antidepressant-like effects, mediated by the serotonergic and dopaminergic systems, as demonstrated in preclinical studies, suggesting potential therapeutic applications in mental health (Pesarico et al., 2014).
Photodegradation Studies
- The photodegradation of moxifloxacin hydrochloride solutions under visible light irradiation was investigated, indicating the stability and degradation patterns of fluoroquinolone derivatives, which is essential for assessing their phototoxicity and stability (Zhou et al., 2017).
Propriétés
IUPAC Name |
7-fluoro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSBOFHCYAGWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
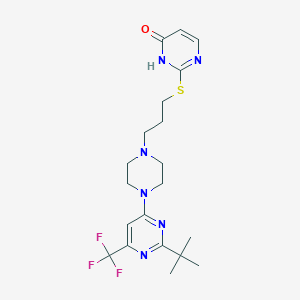
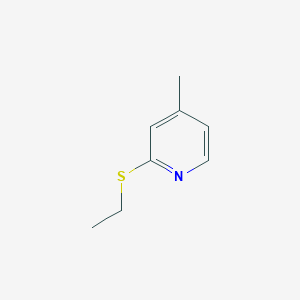
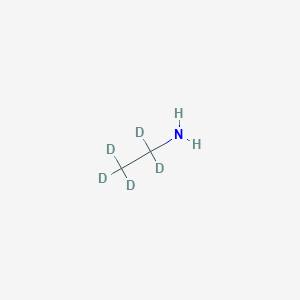
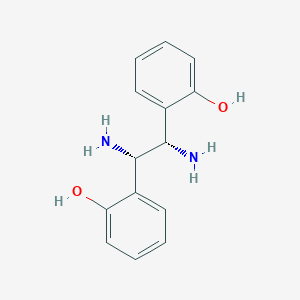
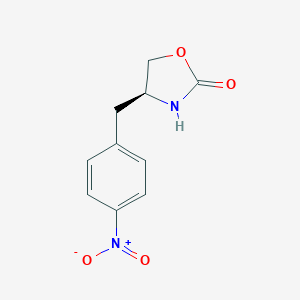
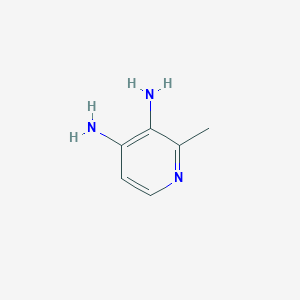
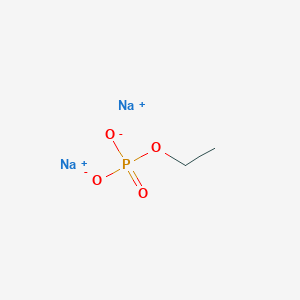
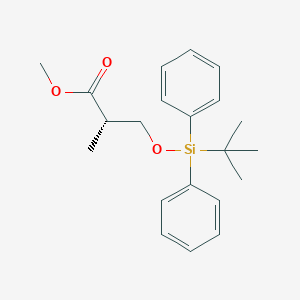


![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
